REACTION_CXSMILES
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[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH2:11][C:12]([OH:14])=[O:13])=[CH:8][CH:7]=[CH:6][CH:5]=2.Cl.[CH3:16]O>>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH2:11][C:12]([O:14][CH3:16])=[O:13])=[CH:8][CH:7]=[CH:6][CH:5]=2
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Name
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|
Quantity
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11.7 g
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Type
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reactant
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Smiles
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CC=1NC2=CC=CC=C2C1CC(=O)O
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Name
|
|
Quantity
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0.7 mL
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Type
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reactant
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Smiles
|
Cl
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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It was reacted at 70° C. for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
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rotate evaporated to dryness
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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washed twice with NaHCO3 aqueous solution
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Type
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CUSTOM
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Details
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The organic phase was dried
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Type
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CUSTOM
|
Details
|
rotate evaporated to dryness
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Name
|
|
Type
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product
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Smiles
|
CC=1NC2=CC=CC=C2C1CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |